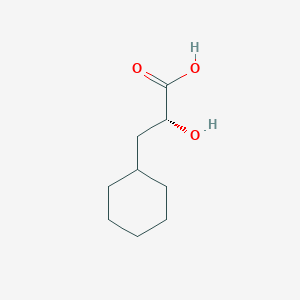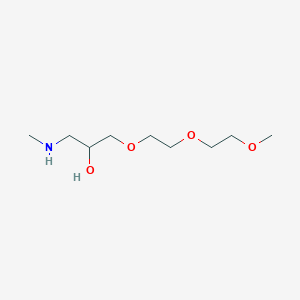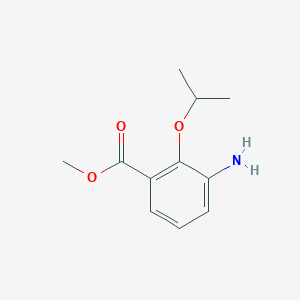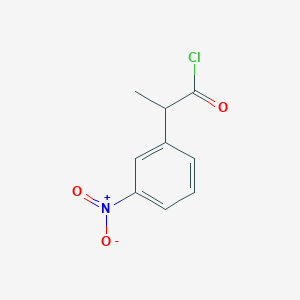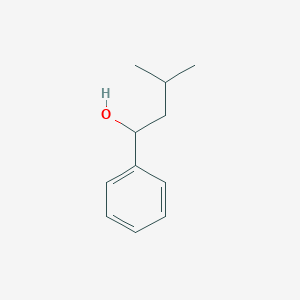
3-Methyl-1-phenylbutan-1-OL
Descripción general
Descripción
3-Methyl-1-phenylbutan-1-OL is a chemical compound with the molecular formula C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenylbutan-1-OL consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure can be further analyzed using various spectroscopic techniques.Aplicaciones Científicas De Investigación
Fragrance Material Review
3-Methyl-1-phenylbutan-1-OL, belonging to the Aryl Alkyl Alcohols (AAA) fragrance group, has been studied for its use as a fragrance ingredient. This compound, being a secondary alcohol, has distinct physical properties and has been evaluated for mucous membrane (eye) irritation. A comprehensive toxicologic and dermatologic review of this substance as a fragrance ingredient highlights its relevance in the fragrance industry (Scognamiglio et al., 2012).
Vibrational Circular Dichroism Studies
Research has been conducted on the vibrational circular dichroism (VCD) spectrum of 3-Methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol. This study is key to understanding the Brook rearrangement of tertiary benzylic α-hydroxylsilanes. It revealed that structural dynamics critically influence parts of the VCD spectrum, offering insights into the structural flexibility of chiral systems (Xia et al., 2018).
Photolysis Studies
The stereochemistry of various diastereoisomeric compounds, including 3,4-epoxy-2-methyl-1-phenylbutan-1-ols, has been established through photolysis studies. These investigations provide insights into the stereochemical aspects of cyclization processes and the formation of biradical intermediates (Coxon & Hii, 1977).
Enzymatic Hydrolysis Studies
Research on the efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including 3-methyl-2-phenylbutan-1-ol, has been conducted. This study reveals how the steric properties of acyl groups can be tuned to control enzymatic hydrolysis efficiency and selectivity (Foley et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-1-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXSTAUVUZAMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300319 | |
| Record name | α-(2-Methylpropyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylbutan-1-OL | |
CAS RN |
1565-86-2 | |
| Record name | α-(2-Methylpropyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2-Methylpropyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

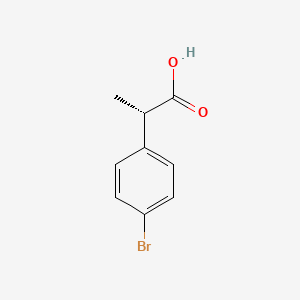


![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
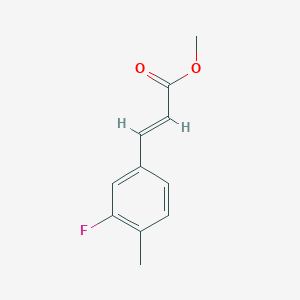
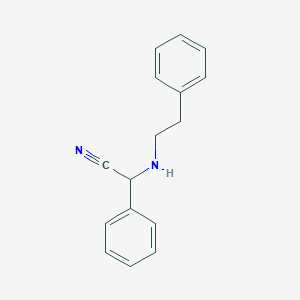
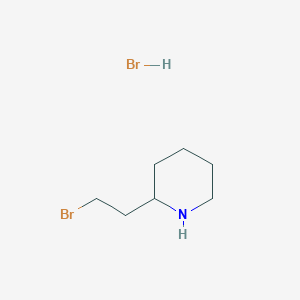
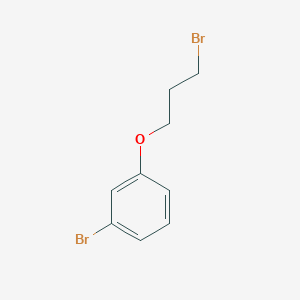
![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
